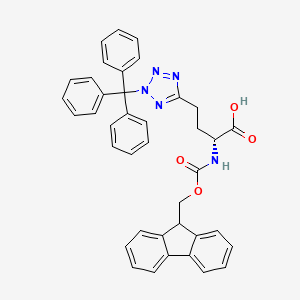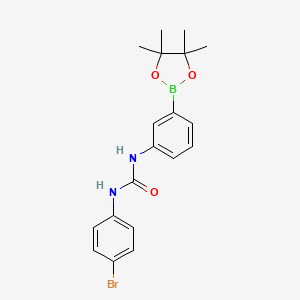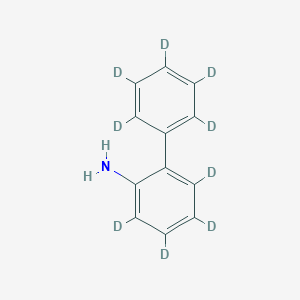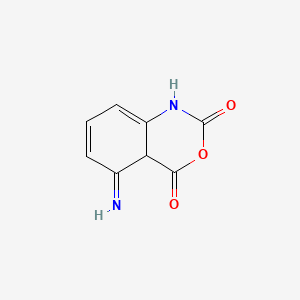![molecular formula C17H14N2O2 B12340558 5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 5-aminoisoxazole with 4-methoxybenzaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy group or the phenyl group is replaced by other functional groups.
Scientific Research Applications
5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- can be compared with other similar compounds, such as:
5-Isoxazolamine, 4-(4-methoxyphenyl)-3-phenyl-: This compound has a similar structure but differs in the position of the methoxy group.
4-Isoxazolamine, 5-(4-methoxyphenyl)-3-methyl-: This compound has a methyl group instead of a phenyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of 5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C17H14N2O2/c1-20-15-9-7-13(8-10-15)12-18-17-11-16(19-21-17)14-5-3-2-4-6-14/h2-12H,1H3/b18-12+ |
InChI Key |
GRRGIFVCMXAVJZ-LDADJPATSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)








